molecular formula C17H22N4O2S B2627918 N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 923195-72-6

N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2627918
CAS No.: 923195-72-6
M. Wt: 346.45
InChI Key: DMFLMASAYFQTEX-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications

N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is part of a broader class of compounds that have been synthesized and investigated for various applications, primarily in the field of medicinal chemistry. For instance, a related compound, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, was synthesized and found to exhibit significant activity in inhibiting urease, an enzyme linked to various infections and disorders. The study highlighted that the binding of these acetamide derivatives to the non-metallic active site of the urease enzyme and the importance of hydrogen bonding with the enzyme for inhibition, indicating potential therapeutic applications in managing diseases associated with urease activity (Gull et al., 2016).

Optoelectronic Properties

Compounds containing thiazole structures have been studied for their optoelectronic properties. For example, thiazole-containing monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide were synthesized and characterized, and their conducting polymers were investigated for optoelectronic properties. The polymers displayed interesting optical band gaps and satisfactory switching time and optical contrast, indicating potential applications in optoelectronic devices (Camurlu & Guven, 2015).

Antimicrobial Activities

Thiazole derivatives, similar in structure to the compound , have been synthesized and screened for antimicrobial activities. Studies have shown that novel thiazoles with different substitutions exhibit significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. For example, compounds incorporating pyrazole moiety exhibited notable anti-bacterial and anti-fungal activities, suggesting their utility in developing new antimicrobial therapies (Saravanan et al., 2010).

Anticancer Activities

Research has also explored the anticancer activities of thiazole derivatives. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed selective cytotoxicity against certain cancer cell lines, indicating their potential as anticancer agents. The study highlights the role of structural modifications in enhancing the anticancer activity of thiazole derivatives (Evren et al., 2019).

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11(2)9-18-15(22)8-14-10-24-17(20-14)21-16(23)19-13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFLMASAYFQTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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